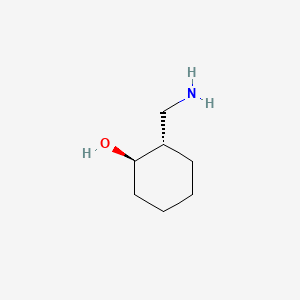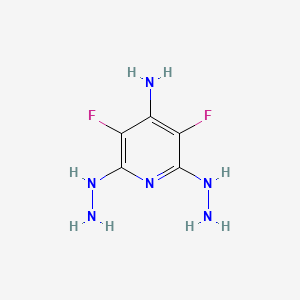
trans-2-Aminomethyl-1-cyclohexanol
概要
説明
Trans-2-Aminomethyl-1-cyclohexanol is a chemical compound with the molecular formula C7H15NO . It is a type of cyclohexanol, which are compounds containing an alcohol group attached to a cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound is given by the formula C7H15NO . The molecular weight is 129.20 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point range of 226 - 102 °C at 2 mmHg . The compound is combustible .科学的研究の応用
1. Asymmetric Catalysis and Ligand Applications
A study by Schiffers et al. (2006) describes an efficient protocol for resolving racemic 2-aminocyclohexanol derivatives, yielding enantiomers with over 99% enantiomeric excess. These derivatives are used as ligands in asymmetric catalysis, showing effectiveness in phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, producing products with up to 96% enantiomeric excess (Schiffers et al., 2006).
2. Synthesis of pH-Triggered Conformational Switches
Ruyonga et al. (2019) synthesized a series of trans-2-(azaarylsulfanyl)cyclohexanol derivatives. These compounds were analyzed for their conformational equilibrium and acid-induced changes. They are structurally similar to trans-2-amino-cyclohexanols and serve as potential pH-triggered conformational switches (Ruyonga et al., 2019).
3. Synthesis of Pharmaceutical Intermediates
Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates. This synthesis process involves acetylation and hydrogenation steps, leading to high selectivity and reactant conversion rates (Li Jia-jun, 2012).
4. Optically Active Aminoalcohol Synthesis
Govindaraju et al. (2003) discuss the enzymatic resolution of key racemic intermediates in the synthesis of optically active aminocyclohexanols. These compounds are used in DNA/RNA hybridization studies, demonstrating their significance in molecular biology research (Govindaraju et al., 2003).
5. Synthesis of Antitumor Agents
A study by Noji et al. (1981) evaluated the antitumor activity of various platinum(II) complexes with 2-(aminomethyl)cyclohexylamine isomers against leukemia P388. This research highlights the potential of these compounds in developing anticancer drugs (Noji et al., 1981).
Safety and Hazards
作用機序
Target of Action
Trans-2-Aminomethyl-1-cyclohexanol is a chemical compound that primarily targets the respiratory system . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Pharmacokinetics
It is known that the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the compound should be kept away from heat, sparks, open flames, and hot surfaces .
生化学分析
Biochemical Properties
Trans-2-Aminomethyl-1-cyclohexanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it can impact cellular energy production by affecting mitochondrial function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and altering transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong acids or bases . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At very high doses, toxic or adverse effects, such as cellular damage and metabolic disturbances, can occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in amino acid and energy metabolism . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes.
特性
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFBZBVCAWDFD-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347860, DTXSID001347861 | |
| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133269-86-0, 5691-09-8 | |
| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)

phosphonium bromide](/img/structure/B3042247.png)

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)





